2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2060029-31-2) is a bicyclic heterocyclic compound with a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with an ortho-methylphenyl group. Its molecular formula is C₁₆H₁₈N₂O, and it has a molecular weight of 254.33 g/mol .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O/c1-11-6-2-3-7-12(11)13-10-15(18)17-9-5-4-8-14(17)16-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
LKPJFWVKYSETSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts such as Brønsted acidic ionic liquids, which are efficient and recyclable .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
Positional Isomerism: Ortho vs. Para Substitution
- 2-(4-Methoxyphenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2060059-28-9) differs by having a para-methoxy group instead of an ortho-methyl group.
- 2-Methylphenyl vs. Halogenated Derivatives : Halogenation at position 3 (e.g., 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) introduces electron-withdrawing effects, which could increase reactivity in substitution reactions or modify metabolic stability .
Functional Group Modifications
- Chloromethyl Substitution: 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS: 158.59 g/mol) replaces the methylphenyl group with a chloromethyl moiety.
Core Heterocycle Modifications
Pyrrolo vs. Pyrido Rings
- 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS: 2059965-92-1) replaces the pyridine ring with a pyrrole ring. This change alters the electron distribution and hydrogen-bonding capacity, which could affect solubility and target selectivity .
Saturation and Methylation
Pharmacological and Metabolic Comparisons
Antipsychotic Activity
- Risperidone (3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) shares the pyridopyrimidinone core but incorporates a benzisoxazole-piperidine side chain. This structural difference enables high affinity for serotonin (5-HT₂A) and dopamine D₂ receptors, critical for its antipsychotic activity. In contrast, the 2-methylphenyl derivative lacks this side chain, likely rendering it inactive against these receptors .
- Metabolism : Risperidone undergoes hydroxylation at the pyrido ring (position 9) to form 9-hydroxyrisperidone, an active metabolite. The 2-methylphenyl derivative may undergo similar oxidative metabolism, but the absence of a piperidine group could alter its metabolic pathway and half-life .
Aldose Reductase Inhibition
- 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with hydroxyl or catechol groups exhibit micromolar inhibition of aldose reductase (ALR2) and antioxidant activity. The 2-methylphenyl analogue lacks these polar groups, suggesting reduced ALR2 affinity but possible improved lipophilicity for central nervous system penetration .
Data Tables
Table 1: Key Structural Analogues and Properties
Table 2: Metabolic Pathways of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Primary Metabolic Pathway | Key Metabolites | Biological Impact |
|---|---|---|---|
| Risperidone | Hydroxylation (position 9) | 9-Hydroxyrisperidone | Active metabolite |
| 2-(2-Methylphenyl) derivative | Predicted oxidation or demethylation | Hydroxylated or demethylated products | Potential reduced activity |
Biological Activity
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The following sections will explore its chemical properties, biological activities, mechanisms of action, and relevant research findings.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| InChI Key | LKPJFWVKYSETSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=O)N3CCCCC3=N2 |
Synthesis
The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions including the condensation of 2-aminopyridine with an appropriate aldehyde followed by cyclization and functionalization. Industrial production methods are optimized for large-scale synthesis using continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Antimicrobial Properties
Research indicates that compounds in the pyrido[1,2-a]pyrimidine family demonstrate significant antimicrobial activity. A study focused on derivatives of this compound showed promising results against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been investigated in several studies. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects on human cancer cell lines (e.g., breast and lung cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner through the activation of caspases .
- Case Study 2 : Another research project demonstrated that this compound could inhibit tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation and survival .
The mechanism of action for 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. It may act by binding to these targets and modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or other critical metabolic pathways.
- Receptor Interaction : It could also bind to specific receptors on cancer cells leading to altered signaling cascades that promote cell death .
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one | Antimicrobial |
| 2-(4-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one | Anticancer |
These compounds share structural similarities but exhibit variations in biological activity due to differences in substitution patterns that influence their reactivity and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
